
Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, also known by its CAS number 3493-72-9, is a chemical compound with the molecular formula C13H9ClN2O2. This compound is characterized by the presence of a benzenecarboximidoyl chloride group attached to a 2-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, can be synthesized through several methods. One common method involves the reaction of benzenecarboximidoyl chloride with 2-nitroaniline under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols, solvents such as dichloromethane, and catalysts like triethylamine.
Reduction: Hydrogen gas, palladium catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of N-(2-nitrophenyl)benzenecarboximidates or N-(2-nitrophenyl)benzenecarboxamides.
Reduction: Formation of N-(2-aminophenyl)benzenecarboximidoyl chloride.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Applications De Recherche Scientifique
Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, involves its reactivity with nucleophiles and electrophiles. The compound’s molecular targets include various functional groups in organic molecules, leading to the formation of new chemical bonds. The pathways involved in its reactions include nucleophilic substitution, reduction, and oxidation, which are facilitated by the presence of the nitro and chloride groups .
Comparaison Avec Des Composés Similaires
Benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, can be compared with other similar compounds such as:
Benzenecarboximidoyl chloride, N-phenyl-: Similar structure but lacks the nitro group, leading to different reactivity and applications.
Benzenecarboximidoyl chloride, N-(4-nitrophenyl)-: Similar structure with the nitro group in the para position, affecting its chemical properties and reactivity.
Benzenecarboximidoyl chloride, N-(3-nitrophenyl)-: Similar structure with the nitro group in the meta position, leading to variations in its chemical behavior.
The uniqueness of benzenecarboximidoyl chloride, N-(2-nitrophenyl)-, lies in the specific positioning of the nitro group, which influences its reactivity and applications in various fields.
Propriétés
Numéro CAS |
3493-72-9 |
|---|---|
Formule moléculaire |
C13H9ClN2O2 |
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
N-(2-nitrophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H9ClN2O2/c14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16(17)18/h1-9H |
Clé InChI |
WTASXZBNJZPLDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
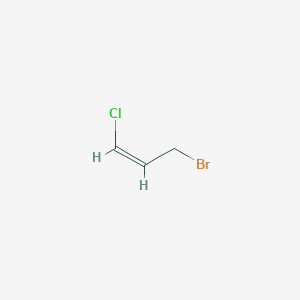
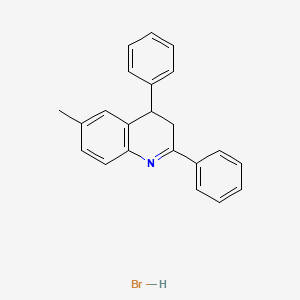
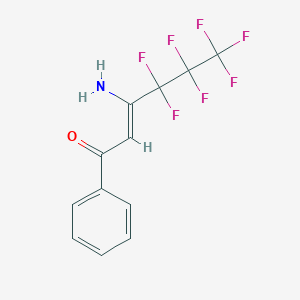
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B14140390.png)
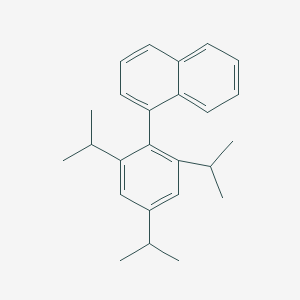
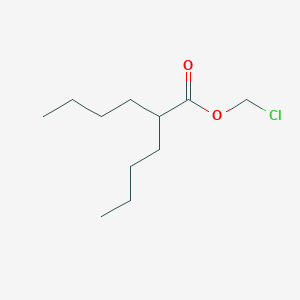
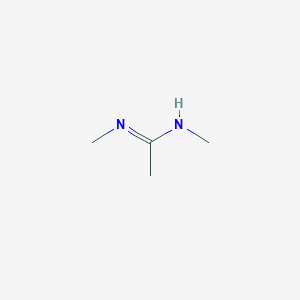
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)
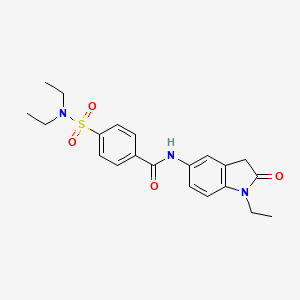
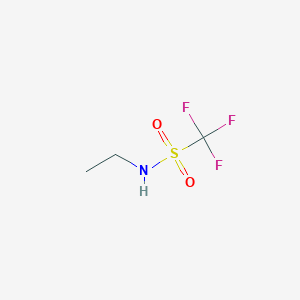
![4-({(2E)-3-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B14140462.png)
![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)
